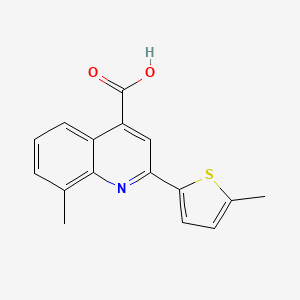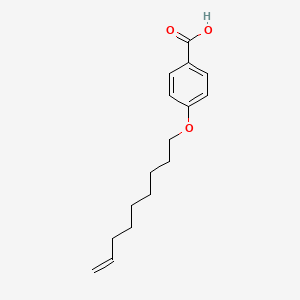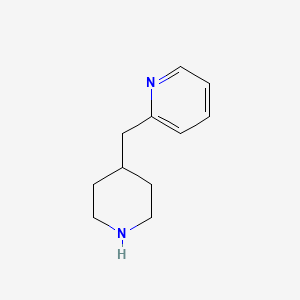
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid
Vue d'ensemble
Description
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (MOTFA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a low melting point of approximately 10°C. MOTFA is an important intermediate in the synthesis of various compounds, including drugs, polymers, and dyes. It is also used as a starting material for the production of various derivatives.
Applications De Recherche Scientifique
Analytical Applications in Food Chemistry
The application of derivatives of furan-3-carboxylic acids, similar to 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid, has been explored in food chemistry. Llovera et al. (2005) developed a method using esters derived from 4-(hydroxymethyl)furan-2(5H)-one for the quantification of patulin in apple juice. This process involved gas chromatography-mass spectrometry, highlighting the utility of these compounds in analytical chemistry, specifically in the accurate and precise quantification of substances in food products (Llovera, Balcells, Torres, & Canela, 2005).
Synthesis of Nucleoside Analogues
In the field of medicinal chemistry, Jõgi et al. (2008) demonstrated the asymmetric synthesis of nucleoside analogues using 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, an analogous compound. The high enantiomeric excess achieved in this process underscores the potential of such furan derivatives in synthesizing biologically active compounds, particularly in developing therapeutics (Jõgi, Ilves, Paju, Pehk, Kailas, Müürisepp, & Lopp, 2008).
Synthesis of Lipoxygenase Inhibitors
Vinayagam et al. (2017) explored the synthesis of substituted furan carboxylic acids as lipoxygenase inhibitors. They synthesized derivatives like 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid and found potent inhibitory activity in vitro. This suggests the role of furan derivatives in developing pharmacologically active agents, especially in the context of enzyme inhibition (Vinayagam, Gajbhiye, Mandal, Arumugam, Achari, & Jaisankar, 2017).
Bio-based Synthesis of Furan Carboxylic Acids
Wen et al. (2020) reported the improved biocatalytic synthesis of various furan carboxylic acids using Comamonas testosteroni SC1588 cells. They demonstrated the synthesis of acids like 5-hydroxymethyl-2-furancarboxylic acid, highlighting the potential of bio-based methods for producing furan derivatives. This study provides insights into sustainable approaches to synthesizing furan carboxylic acids, which are important in the polymer and fine chemical industries (Wen, Zhang, Zong, & Li, 2020).
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid A structurally similar compound, c75, has been found to activate carnitine palmitoyltransferase-1 (cpt-1), a key regulator of the β oxidation of long-chain fatty acids .
Mode of Action
The exact mode of action of This compound The related compound c75 has been shown to activate cpt-1 and overcome inactivation of the enzyme by malonyl coa, an important physiological repressor of cpt-1 .
Biochemical Pathways
The biochemical pathways affected by This compound The activation of cpt-1 by the related compound c75 suggests that it may influence the β oxidation of long-chain fatty acids .
Result of Action
The molecular and cellular effects of This compound The activation of cpt-1 by the related compound c75 suggests that it may influence the metabolism of long-chain fatty acids .
Analyse Biochimique
Biochemical Properties
4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the β-oxidation of long-chain fatty acids. This interaction is crucial for regulating lipid metabolism, particularly in skeletal muscle . Additionally, this compound has been shown to inhibit fatty acid synthase, further influencing lipid metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CPT-1 in hepatocytes leads to increased β-oxidation of fatty acids, which can impact energy production and lipid homeostasis . Additionally, the inhibition of fatty acid synthase by this compound can lead to reduced lipid synthesis, affecting cellular lipid levels and overall metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. It activates CPT-1 by overcoming the inhibitory effects of malonyl CoA, a physiological repressor of CPT-1 . This activation does not involve the displacement of bound malonyl CoA, indicating a unique mechanism of action . Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, preventing the synthesis of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged effects on cellular function . Long-term exposure to the compound can lead to sustained activation of CPT-1 and inhibition of fatty acid synthase, resulting in lasting changes in lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates CPT-1 and inhibits fatty acid synthase without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in lipid metabolism and potential damage to liver and muscle tissues . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CPT-1 and fatty acid synthase, influencing the β-oxidation of fatty acids and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, leading to changes in energy production and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-methyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUISPWOIMGQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396770 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89533-85-7 | |
| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)
![2-[1-Cyano-2-(2,4-dichlorophenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)
![2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine](/img/structure/B1364697.png)





![5-[(3,4-Dichlorophenyl)methylene]-2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile](/img/structure/B1364722.png)


![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)